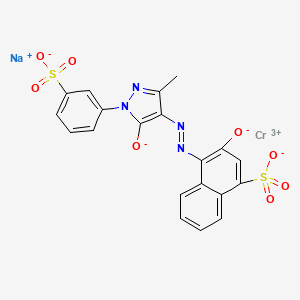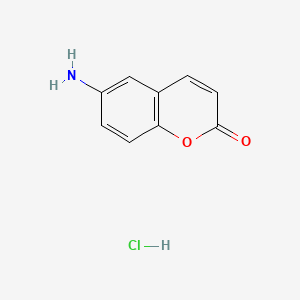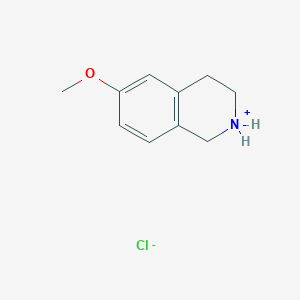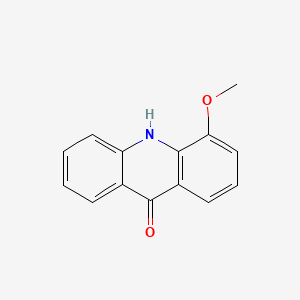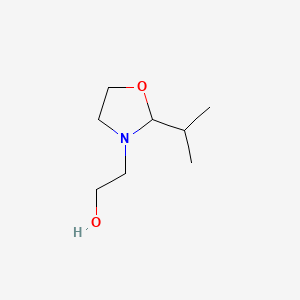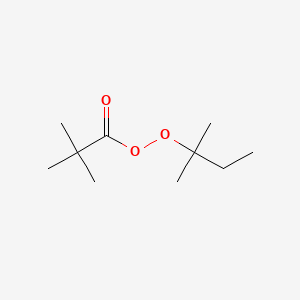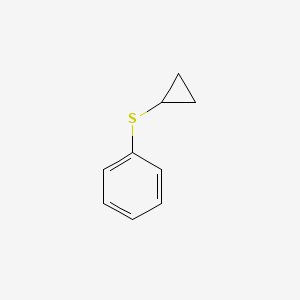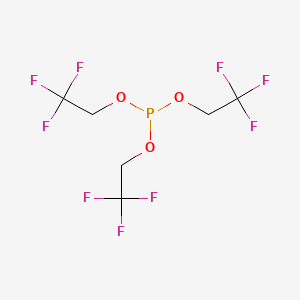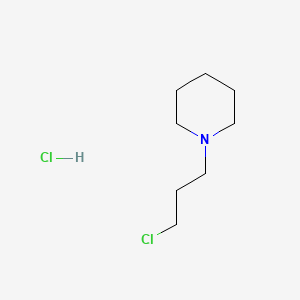
1-(3-氯丙基)哌啶盐酸盐
描述
“1-(3-Chloropropyl)piperidine hydrochloride” is a compound with the empirical formula C8H16ClN and a molecular weight of 161.67 . It is used in the preparation of Triazolotriazine derivatives as A2A receptor antagonists . The chemical formula is C8H16CIN and the molecular weight is 198.13 .
Molecular Structure Analysis
The molecular structure of “1-(3-Chloropropyl)piperidine hydrochloride” is represented by the SMILES string ClCCCN1CCCCC1 . The compound is a monohydrochloride .
Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 219-223 °C . It is soluble in water .
科学研究应用
细胞毒性和抗癌剂
1-(3-氯丙基)哌啶盐酸盐衍生物已被研究其作为细胞毒性和抗癌剂的潜力。在 Dimmock 等人(1998 年)的一项研究中,与哌啶相关的化合物对鼠和人肿瘤细胞表现出显着的细胞毒性,表明它们在癌症治疗中的潜力 (Dimmock 等人,1998 年)。
生化研究
哌啶盐酸盐化合物已被研究其生化特性。Burgos 等人(1992 年)合成并分析了各种哌啶衍生物的构象和生化属性,有助于更深入地了解这些化合物 (Burgos 等人,1992 年)。
药物中的杂质识别
刘等人(2020 年)识别并定量了哌啶衍生物氯苯那敏盐酸盐中的杂质,强调了了解药物中杂质谱的重要性 (刘等人,2020 年)。
合成应用
Mai(2005 年)描述了相关化合物 1-(3-氯苯基)-4-(3-氯丙基)-哌嗪盐酸盐的合成,展示了哌啶衍生物在化学合成中的多功能性 (Mai,2005 年)。
碳酸酐酶抑制
Unluer 等人(2016 年)研究了具有哌啶部分的曼尼希碱对碳酸酐酶的抑制活性,这可能对药物化学产生影响 (Unluer 等人,2016 年)。
抗乙酰胆碱酯酶活性
杉本等人(1990 年)合成了哌啶衍生物并评估了它们的抗乙酰胆碱酯酶活性,这对于神经药理学研究非常重要 (杉本等人,1990 年)。
合成中的环丙酮当量
Wasserman 等人(1989 年)使用来自 3-氯丙酸的哌啶衍生物作为合成应用中的环丙酮当量,展示了该化合物在有机合成中的用途 (Wasserman 等人,1989 年)。
分子结构分析
Szafran 等人(2007 年)表征了相关化合物 4-羧基哌啶鎓氯化物,以了解其分子和晶体结构 (Szafran 等人,2007 年)。
肥胖研究中的代谢活动
Massicot 等人(1985 年)探讨了哌啶衍生物在肥胖大鼠中的代谢活动,为肥胖研究做出贡献 (Massicot 等人,1985 年)。
金属离子的荧光传感器
王等人(2014 年)开发了基于酰肼的具有哌啶基部分的荧光传感器,用于检测金属离子,展示了哌啶衍生物在分析化学中的应用 (王等人,2014 年)。
抗菌活性
Ovonramwen 等人(2019 年)合成并评估了一种哌啶衍生物的抗菌特性,突出了这些化合物在对抗微生物感染中的潜力 (Ovonramwen 等人,2019 年)。
有机硅化合物
Lukevits 等人(1969 年)合成了哌啶硅烷,展示了哌啶结构在有机硅化学中的整合 (Lukevits 等人,1969 年)。
摄食行为研究
Massicot 等人(1984 年)研究了哌啶衍生物对摄食行为的影响,有助于了解食欲控制 (Massicot 等人,1984 年)。
安全和危害
未来方向
While specific future directions for “1-(3-Chloropropyl)piperidine hydrochloride” are not detailed in the search results, piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-(3-Chloropropyl)piperidine hydrochloride”, is an important task of modern organic chemistry .
属性
IUPAC Name |
1-(3-chloropropyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClN.ClH/c9-5-4-8-10-6-2-1-3-7-10;/h1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOBUDMMFXRNDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203187 | |
| Record name | Piperidine, 1-(3-chloropropyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropyl)piperidine hydrochloride | |
CAS RN |
5472-49-1 | |
| Record name | Piperidine, 1-(3-chloropropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5472-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-(3-chloropropyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005472491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5472-49-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28334 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperidine, 1-(3-chloropropyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-chloropropyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


